molecular formula C11H12F4N2O2 B2775591 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide CAS No. 438473-63-3

3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide

Cat. No.: B2775591
CAS No.: 438473-63-3
M. Wt: 280.223
InChI Key: YXCILWKAITTYSQ-UHFFFAOYSA-N
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Description

3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide is a fluorinated benzohydrazide derivative characterized by a benzohydrazide core (C₆H₅CONHNH₂) substituted with a (2,2,3,3-tetrafluoropropoxy)methyl group at the 3-position. This compound serves as a critical building block in organic synthesis, particularly for constructing hydrazones or complex heterocycles via condensation reactions with carbonyl compounds . Its tetrafluoropropoxy group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry for drug discovery .

The molecular formula is C₁₁H₁₂F₄N₂O₂ (calculated molecular weight: 288.23 g/mol). Structural features include:

  • Benzohydrazide backbone: Provides reactivity for hydrazone formation or metal coordination .

Properties

IUPAC Name

3-(2,2,3,3-tetrafluoropropoxymethyl)benzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F4N2O2/c12-10(13)11(14,15)6-19-5-7-2-1-3-8(4-7)9(18)17-16/h1-4,10H,5-6,16H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCILWKAITTYSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NN)COCC(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801326708
Record name 3-(2,2,3,3-tetrafluoropropoxymethyl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666191
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

438473-63-3
Record name 3-(2,2,3,3-tetrafluoropropoxymethyl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide typically involves the reaction of 3-(chloromethyl)benzohydrazide with 2,2,3,3-tetrafluoropropanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The tetrafluoropropoxy group may enhance its binding affinity and specificity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorinated Substituents

Fluorinated substituents are critical for modulating pharmacokinetic properties. Below is a comparative analysis:

Table 1: Structural Comparison of Fluorinated Benzohydrazides and Related Compounds
Compound Name Molecular Formula Key Substituents Functional Groups Applications/Notes References
3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide C₁₁H₁₂F₄N₂O₂ 3-(2,2,3,3-Tetrafluoropropoxymethyl) Benzohydrazide Building block for drug synthesis
4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid C₁₀H₈F₄O₃ 4-(2,2,3,3-Tetrafluoropropoxy) Benzoic acid Intermediate for fluorinated polymers
N′-[(3-Fluoropyridin-2-yl)methylidene]benzohydrazide C₁₃H₁₀FN₃O 3-Fluoropyridinyl hydrazone Hydrazone Coordination chemistry, catalysis
Lu AE58054 ([3-(2,2,3,3-Tetrafluoropropoxy)benzyl]amine derivative) C₂₀H₁₈F₄N₂O 3-(2,2,3,3-Tetrafluoropropoxy)benzylamine Benzylamine 5-HT6 receptor antagonist (Alzheimer’s)

Key Observations :

  • Functional Group Influence : The benzohydrazide core in the target compound enables hydrazone formation, unlike the benzoic acid or benzylamine derivatives, which are tailored for carboxylation or amine-mediated interactions .
  • Fluorination Pattern : The tetrafluoropropoxy group in both the target compound and 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid enhances resistance to oxidative metabolism, but the latter’s carboxylic acid group limits its use in neutral-pH environments .

Key Findings :

  • Synthetic Accessibility : The target compound’s synthesis likely involves hydrazide-aldehyde condensation, similar to hydrazone derivatives in . However, its discontinued status complicates procurement .
  • Biological Potential: While Lu AE58054 demonstrates therapeutic relevance , the target compound’s bioactivity remains unexplored, highlighting its role as a precursor rather than a drug candidate.

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